molecular formula C9H20N2 B13172932 1-Cycloheptylethane-1,2-diamine

1-Cycloheptylethane-1,2-diamine

Cat. No.: B13172932
M. Wt: 156.27 g/mol
InChI Key: BEXNFLNVWMAGLJ-UHFFFAOYSA-N
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Description

1-Cycloheptylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2 It is a cyclic diamine, featuring a cycloheptyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethylenediamine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Cycloheptylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and ligands for catalysis.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the cycloheptyl group may enhance its binding affinity and selectivity towards specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    Cyclohexane-1,2-diamine: A structurally similar compound with a six-membered ring instead of a seven-membered ring.

    Cyclopentane-1,2-diamine: Another related compound with a five-membered ring.

Uniqueness: 1-Cycloheptylethane-1,2-diamine is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-cycloheptylethane-1,2-diamine

InChI

InChI=1S/C9H20N2/c10-7-9(11)8-5-3-1-2-4-6-8/h8-9H,1-7,10-11H2

InChI Key

BEXNFLNVWMAGLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)N

Origin of Product

United States

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